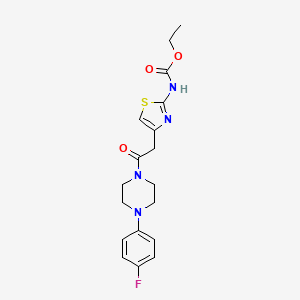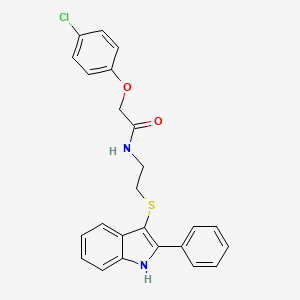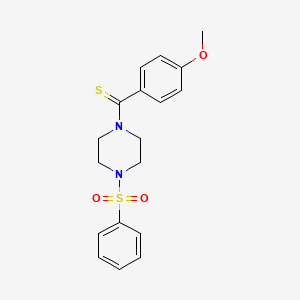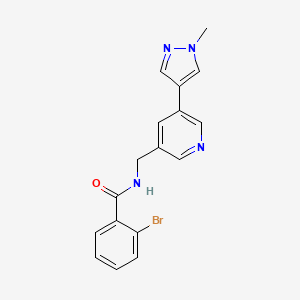
2-bromo-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-bromo-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide is a useful research compound. Its molecular formula is C17H15BrN4O and its molecular weight is 371.238. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Structural and Chemical Analysis
A Structural Study of Pyrazole-1-carboxamides : Research has revealed that pyrazole N-substituted primary amides exhibit specific hydrogen-bond patterns, crucial for understanding their chemical behavior and potential for further functionalization (Llamas-Saiz et al., 1999).
Intermolecular Interactions in Antipyrine-like Derivatives : The study of antipyrine derivatives similar in structure highlights the significance of intermolecular interactions, including hydrogen bonds and π-interactions, in stabilizing crystal structures. Such insights are vital for designing drugs and materials with tailored properties (Saeed et al., 2020).
Synthesis and Reactivity
Functionalization Reactions of Pyrazole Derivatives : Explorations into the reactivity of pyrazole derivatives have led to the synthesis of various compounds, demonstrating the versatility of these structures in organic synthesis (Yıldırım et al., 2005).
Synthesis of Pyrazole-based Compounds with Antimicrobial Activity : Studies have shown that pyrazole derivatives can be synthesized to possess antimicrobial activities, indicating potential applications in developing new antimicrobial agents (Abunada et al., 2008).
Biological Evaluation and Applications
Anticancer and Anti-inflammatory Properties : Novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-inflammatory activities, showcasing the therapeutic potential of compounds with similar structures (Rahmouni et al., 2016).
Photoinduced Tautomerization in Pyrazolylpyridines : The photochemical properties of pyrazolylpyridines have been studied, revealing potential applications in developing photo-responsive materials (Vetokhina et al., 2012).
Mecanismo De Acción
Target of action
The compound contains a pyrazole ring, which is a common feature in many bioactive compounds. Pyrazole derivatives are known to interact with a variety of biological targets, including enzymes, receptors, and ion channels .
Mode of action
The exact mode of action would depend on the specific target that the compound interacts with. Generally, compounds like this can act by binding to their target and modulating its activity, which can lead to changes in cellular processes .
Biochemical pathways
The compound could potentially affect a variety of biochemical pathways, depending on its specific target. For example, if it targets an enzyme involved in a particular metabolic pathway, it could affect the production of certain metabolites .
Pharmacokinetics
The pharmacokinetic properties of the compound would depend on factors such as its chemical structure and the route of administration. These properties would determine how the compound is absorbed, distributed, metabolized, and excreted in the body .
Result of action
The molecular and cellular effects of the compound’s action would depend on its specific target and mode of action. These effects could range from changes in gene expression to alterations in cellular signaling pathways .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, certain conditions might enhance or inhibit the compound’s ability to interact with its target .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-bromo-N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN4O/c1-22-11-14(10-21-22)13-6-12(7-19-9-13)8-20-17(23)15-4-2-3-5-16(15)18/h2-7,9-11H,8H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDADWZKOECEXSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CN=CC(=C2)CNC(=O)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[2-[(3-Ethyl-1,2-oxazol-5-yl)methoxy]ethyl]but-2-ynamide](/img/structure/B2550662.png)
![N-[(2-methoxyphenyl)methyl]-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide](/img/structure/B2550663.png)
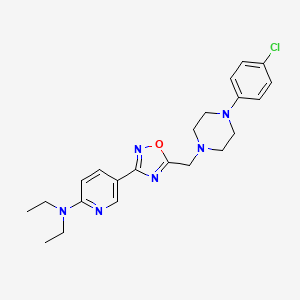

![N-(4-methoxyphenyl)-6-(4-oxo-2-thioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)hexanamide](/img/structure/B2550669.png)
![5-({6-benzyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}amino)-2-hydroxybenzoic acid](/img/structure/B2550670.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-chloro-4-methoxybenzenesulfonamide](/img/structure/B2550672.png)


